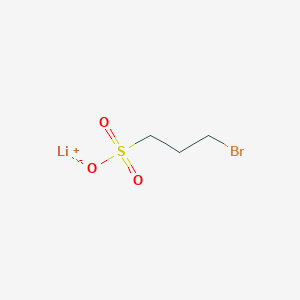
Lithium(1+) ion 3-bromopropane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium(1+) ion 3-bromopropane-1-sulfonate” is a chemical compound with the CAS Number: 127666-86-8 . It has a molecular weight of 208.99 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 3-bromopropane-1-sulfonate . The InChI code for this compound is 1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Lithium is a reactive metal, and a freshly cut surface of lithium metal has a silvery luster .科学的研究の応用
Lithium Sulfur Batteries: Mechanistic Insights
Lithium sulfur (Li–S) batteries represent a significant area of application for lithium compounds, offering potential for next-generation energy storage with high energy density. Understanding the operation mechanisms of Li–S batteries remains crucial for their development. Despite advances in experimental understanding, the complexity of these mechanisms presents challenges for modeling and improvement. Opportunities exist to enhance models with experimentally derived mechanisms, informing materials research and contributing to high fidelity models for practical applications (Wild et al., 2015).
NASICON-structured Materials for Li-ion Conductors
NASICON-structured materials are explored for their promising application as solid-state Li-ion conductors in electrochemical energy storage devices. These materials demonstrate high lithium ion conductivity, essential for improving battery technology. Research emphasizes the correlation between composition, structure, and conductivity, highlighting the potential of Li1+xAlxTi2-x (PO4)3 as a highly conductive material. This understanding aids in selecting compositions for future research, supporting advancements in energy storage technologies (Rossbach et al., 2018).
Nanostructured Anode Materials for Li-ion Batteries
Nanostructured materials based on carbon, metals, and metal oxides offer significant benefits as anode materials for Li-ion batteries (LIBs). These include high surface area, low diffusion distance, and high electrical and ionic conductivity. Nanostructured materials are key to bridging the gap toward next-generation LIBs with high reversible capacities, increased power capability, long cycling stability, and safety. The review covers synthesis, battery performance, and electrode reaction mechanisms, providing a comprehensive overview of the potential of these materials (Goriparti et al., 2014).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
lithium;3-bromopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXEXPJFSLSFO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CS(=O)(=O)[O-])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrLiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

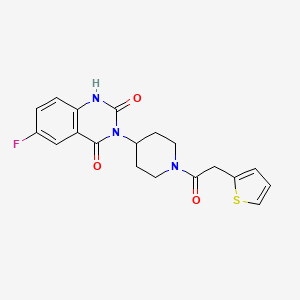



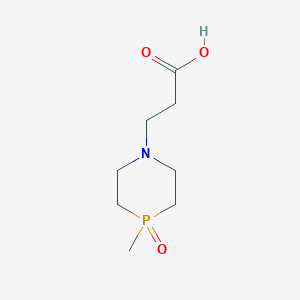
![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)
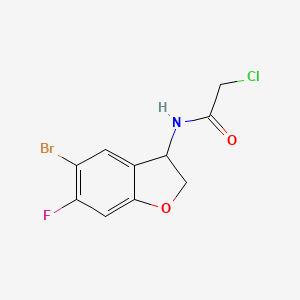
![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)

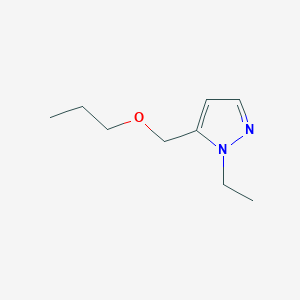
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2798695.png)
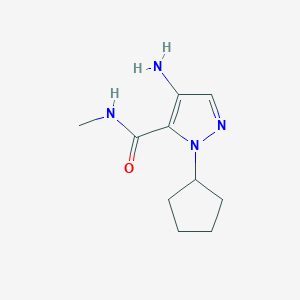
![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)